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Compound of Interest

Compound Name: 3-Buten-2-OL

Cat. No.: B146109 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of stereoisomers is a critical aspect of chemical analysis. Geometric isomers, such as the (E)

and (Z)-isomers of 3-buten-2-ol, can exhibit distinct physical, chemical, and biological

properties. A thorough understanding of their spectroscopic differences is therefore essential

for their identification and differentiation. This guide provides a detailed comparison of the

spectroscopic properties of (E)- and (Z)-3-buten-2-ol, supported by experimental data and

established spectroscopic principles.

It is important to note that while extensive spectroscopic data is available for 3-buten-2-ol,
much of the publicly accessible data does not explicitly differentiate between the (E) and (Z)

isomers. Consequently, this guide presents the available experimental data for 3-buten-2-ol,
which is likely representative of the more stable (E)-isomer or a mixture of isomers. This is

supplemented with a discussion of the expected spectroscopic differences based on the

principles of stereoisomerism.

Data Presentation
The following tables summarize the key spectroscopic data for 3-buten-2-ol.

Table 1: ¹H NMR Spectroscopic Data for 3-Buten-2-ol
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H on C1 (CH₃) ~1.28 Doublet ~6.5

H on C2 (CHOH) ~4.29 Quartet ~6.5

H on C3 (=CH) ~5.90 Multiplet -

Ha on C4 (=CH₂) ~5.07 Doublet of doublets
J(cis) = ~10.5, J(gem)

= ~1.5

Hb on C4 (=CH₂) ~5.21 Doublet of doublets
J(trans) = ~17.5,

J(gem) = ~1.5

OH ~2.06 Broad Singlet -

Data sourced from publicly available spectral databases. The assignments are based on typical

chemical shifts and coupling patterns.

Expected Differences for (Z)-Isomer:

The coupling constant between the protons on C2 and C3 would likely be smaller than in the

(E)-isomer due to the cis relationship.

The chemical shifts of the vinylic protons (C3 and C4) may experience slight upfield or

downfield shifts due to anisotropic effects and steric interactions.

Table 2: ¹³C NMR Spectroscopic Data for 3-Buten-2-ol

Carbon Chemical Shift (δ, ppm)

C1 (CH₃) ~22.8

C2 (CHOH) ~68.9

C3 (=CH) ~141.5

C4 (=CH₂) ~113.8
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Data sourced from publicly available spectral databases.[1]

Expected Differences for (Z)-Isomer:

Due to potential steric hindrance (the γ-gauche effect), the chemical shift of the C1 methyl

group in the (Z)-isomer might be shifted slightly upfield compared to the (E)-isomer.

The chemical shifts of the sp² carbons (C3 and C4) may also show minor differences.

Table 3: IR Spectroscopic Data for 3-Buten-2-ol

Functional Group Vibrational Frequency (cm⁻¹) Intensity

O-H stretch (alcohol) ~3400 (broad) Strong

C-H stretch (sp³) ~2970 Medium-Strong

C-H stretch (sp²) ~3090 Medium

C=C stretch (alkene) ~1645 Medium

C-O stretch (alcohol) ~1080 Strong

=C-H bend (out-of-plane) ~990 and ~920 Strong

Data sourced from publicly available spectral databases.[2]

Expected Differences for (Z)-Isomer:

The out-of-plane =C-H bending vibration for a cis-disubstituted alkene typically appears in a

different region (around 700 cm⁻¹) compared to the trans isomer (around 970 cm⁻¹).

However, for a terminal alkene like 3-buten-2-ol, the differences in the out-of-plane bends

between the geometric isomers around the C2-C3 bond would be more subtle.

The C=C stretching frequency might be slightly different due to changes in the dipole

moment and symmetry.

Table 4: Mass Spectrometry Data for 3-Buten-2-ol
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m/z Relative Intensity (%) Possible Fragment

72 Low [M]⁺ (Molecular Ion)

57 High [M - CH₃]⁺

45 High [CH₃CHOH]⁺

43 High [C₃H₃]⁺ or [CH₃CO]⁺

Data sourced from publicly available spectral databases.[3]

Expected Differences for (Z)-Isomer:

The mass spectra of (E) and (Z) isomers are often very similar, as the high energy of

electron ionization can lead to isomerization before fragmentation. Any differences would

likely be in the relative abundances of certain fragment ions rather than the presence of

unique fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of 3-buten-2-ol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the 3-buten-2-ol isomer is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum,

where each unique carbon appears as a single line. A wider spectral width (e.g., 0-220 ppm)

is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-buten-2-ol, the spectrum can be obtained by

placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded first. The sample is then introduced, and the sample spectrum is recorded. The

instrument software automatically ratios the sample spectrum against the background to

generate the final transmittance or absorbance spectrum. The typical spectral range is 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 3-buten-2-ol, Gas Chromatography-Mass

Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile

solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the

components of the mixture before they enter the mass spectrometer.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions from the

sample molecules.

Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions

based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization
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The following diagram illustrates the relationship between the 3-buten-2-ol isomers and the

spectroscopic techniques used for their comparative analysis.
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Caption: Spectroscopic analysis workflow for the comparison of (E)- and (Z)-3-buten-2-ol
isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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